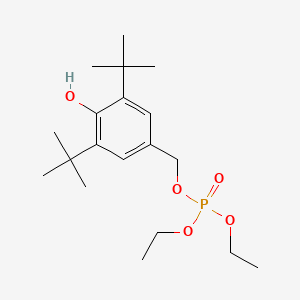

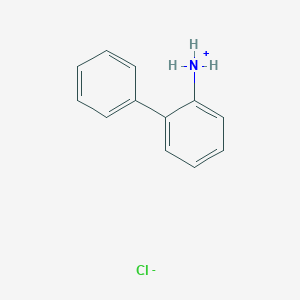

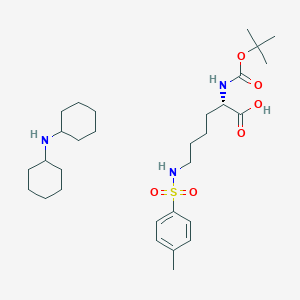

![molecular formula C18H15N3O3 B7887910 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt](/img/structure/B7887910.png)

9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt

Overview

Description

9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophores and Antifungal Activity : Benzo[a]phenoxazine derivatives have been synthesized and characterized for their potential as non-covalent fluorescent probes and antifungal agents. These compounds demonstrate strong absorbance and high emission at long wavelengths, along with good antifungal activity, often superior to commercial compounds like Nile Blue A (Frade, Sousa, Moura, & Gonçalves, 2007).

In Vitro Antiprotozoal Activities : 5-Phenyliminobenzo[a]phenoxazine derivatives have shown significant in vitro antiprotozoal activities against various protozoan parasites, making them promising candidates for the treatment of diseases like malaria and trypanosomiasis (Shi et al., 2011).

pH-Selective Membrane Electrodes : Phenoxazine derivatives have been used in the construction of H+-selective membrane electrodes, demonstrating their utility in electrochemical applications. These electrodes show near-Nernstian responses, making them useful for pH measurement (Coșofreţ et al., 1992).

Near-Infrared pH Probes : Certain benzo[a]phenoxazine derivatives have been evaluated as near-infrared pH sensors, with potential applications in biological and medical fields. These derivatives have shown reversible pH-dependent emissions in buffer solutions, making them suitable for real-time intracellular pH detection (Liu et al., 2013).

Cancer Chemotherapy : The compound 6-chloro-9-nitro-5-oxo-5H-benzo(a)phenoxazine (CNOB) has been identified as an effective prodrug in cancer chemotherapy, activated by a specific bacterial enzyme. This therapy has shown efficacy in killing cancer cell lines and treating tumors in mice (Thorne et al., 2009).

Fluorescent and Colorimetric Probes for Biothiols : Benzo[a]phenoxazine dyes containing a maleimide moiety have been synthesized and evaluated as fluorescent and colorimetric probes for detecting biothiols like l-cysteine. These compounds exhibit enhanced fluorescence intensity and absorption band shifts in the presence of l-cysteine (Grzelakowska et al., 2017).

properties

IUPAC Name |

acetic acid;9-iminobenzo[a]phenoxazin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,17H,18H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIKHDNZZCTIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep green powder; [MSDSonline] | |

| Record name | Cresyl violet acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt | |

CAS RN |

10510-54-0 | |

| Record name | Cresyl violet acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

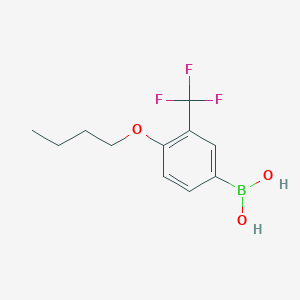

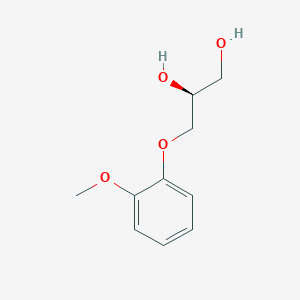

![1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride](/img/structure/B7887843.png)

![N-(4-ethyl-3-methyl-5-oxo-2H-pyrrol-1-yl)-3-[4-[[[(4-methylcyclohexyl)amino]-oxomethyl]sulfamoyl]phenyl]propanamide](/img/structure/B7887853.png)